Disperse Yellow 86

説明

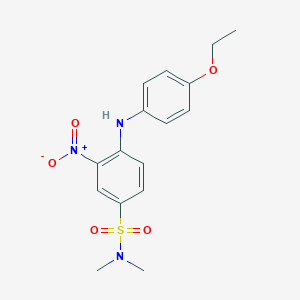

Structure

2D Structure

3D Structure

特性

CAS番号 |

12223-97-1 |

|---|---|

分子式 |

C16H19N3O5S |

分子量 |

365.4 g/mol |

IUPAC名 |

4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3 |

InChIキー |

SIFKXZAVMBSRMB-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |

他のCAS番号 |

67338-59-4 12223-97-1 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

C.I. Disperse Yellow 86 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 86

CAS Number: 12223-97-1

This technical guide provides a comprehensive overview of C.I. Disperse Yellow 86, a nitrodiphenylamine disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its chemical and physical properties, synthesis, and applications.

Chemical and Physical Properties

C.I. This compound is an organic compound classified as a nitrodiphenylamine dye. Its primary use is in the coloration of synthetic textiles.

Table 1: Chemical Identity and Physical Properties of C.I. This compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide | - |

| Synonyms | C.I. 10353, this compound | |

| CAS Number | 12223-97-1 | |

| Molecular Formula | C₁₆H₁₉N₃O₅S | |

| Molecular Weight | 365.41 g/mol | |

| Appearance | Red-light yellow to yellow-orange powder | |

| Melting Point | 126-127 °C | |

| Density | 1.336 g/cm³ (predicted) | |

| Boiling Point | 510.2 °C at 760 mmHg (predicted) | |

| Flash Point | 262.3 °C (predicted) | |

| Solubility | Data not available in searched literature. Generally, disperse dyes have low water solubility but are soluble in organic solvents such as acetone and ethanol. | - |

Table 2: Spectral and Chromatographic Data

| Data Type | Details |

| UV-Vis Spectroscopy | Specific absorption maxima (λmax) data is not available in the searched literature. |

| Infrared (IR) Spectroscopy | Specific spectral data is not available in the searched literature. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific spectral data is not available in the searched literature. |

Synthesis of C.I. This compound

The synthesis of C.I. This compound is achieved through a condensation reaction between 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.

Experimental Protocol: Synthesis of C.I. This compound

The following is a representative experimental protocol for the synthesis of C.I. This compound based on general principles of nucleophilic aromatic substitution.

Materials:

-

4-Ethoxybenzenamine

-

4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide

-

Anhydrous potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.

-

Solvent and Base Addition: Add a suitable volume of DMF to dissolve the reactants and add 1.5 to 2.0 molar equivalents of anhydrous potassium carbonate as a base.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final C.I. This compound.

Diagram 1: Synthesis Workflow of C.I. This compound

Caption: A flowchart illustrating the synthesis of C.I. This compound.

Applications

C.I. This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide.

Experimental Protocol: Dyeing of Polyester Fabric

The following protocol describes a high-temperature dyeing method for polyester fabric using C.I. This compound.

Materials:

-

Polyester fabric

-

C.I. This compound

-

Dispersing agent

-

Acetic acid

-

Sodium hydrosulfite

-

Sodium hydroxide

Procedure:

-

Scouring: The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly and dried.

-

Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). A dispersion of C.I. This compound is made by pasting the dye with a dispersing agent and a small amount of water, which is then added to the dye bath. The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.

-

Dyeing: The scoured polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130°C at a rate of 2°C/minute and held at this temperature for 60 minutes.

-

Cooling and Rinsing: The dye bath is cooled to 70°C, and the fabric is removed and rinsed with hot and then cold water.

-

Reduction Clearing: To remove any unfixed dye from the surface of the fabric, a reduction clearing process is carried out in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 20 minutes.

-

Final Rinsing and Drying: The fabric is rinsed thoroughly and dried.

Diagram 2: Experimental Workflow for Dyeing Polyester

Caption: A workflow for the high-temperature dyeing of polyester fabric.

Toxicological and Biological Data

There is a notable lack of publicly available, specific toxicological and biological data for C.I. This compound. General GHS hazard information for its chemical synonym, 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide, suggests that it may cause an allergic skin reaction. Due to the absence of detailed studies on its biological effects, no information on its mechanism of action or any associated signaling pathways can be provided at this time. As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Conclusion

C.I. This compound is a nitrodiphenylamine-based disperse dye with established applications in the textile industry. While its synthesis and application methods are well-understood in the context of dye chemistry, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, spectral characterization, and, most importantly, its toxicological and biological profile. Further research is warranted to fully characterize this compound and to assess its potential biological activity and safety.

In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Yellow 86

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Disperse Yellow 86 (C.I. 10353), a nitrodiphenylamine disperse dye. This document details the core chemical synthesis, experimental protocols, and manufacturing workflow, supported by quantitative data and process visualizations.

Introduction to this compound

This compound is a yellow disperse dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide.[1] Its molecular structure, a nitrodiphenylamine, imparts good lightfastness and sublimation fastness, making it a valuable colorant for these applications.

Chemical Properties:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 10353 |

| CAS Number | 12223-97-1[1] |

| Molecular Formula | C₁₆H₁₉N₃O₅S[1] |

| Molecular Weight | 365.41 g/mol [1] |

| Chemical Class | Nitrodiphenylamine[1] |

Synthesis Pathway

The primary manufacturing route for this compound is the condensation reaction between 4-Ethoxybenzenamine (also known as p-phenetidine) and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] This reaction is a nucleophilic aromatic substitution, where the amino group of 4-Ethoxybenzenamine displaces the chlorine atom on the 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocols

3.1. Materials and Equipment

-

Reactants:

-

4-Ethoxybenzenamine (p-phenetidine)

-

4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide

-

Sodium acetate (anhydrous)

-

-

Solvent:

-

Water or an appropriate organic solvent (e.g., ethanol)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

3.2. Synthesis Procedure

-

Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Ethoxybenzenamine (1.0 equivalent), 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide (1.0 equivalent), sodium acetate (1.2 equivalents), and a suitable solvent (e.g., water or ethanol).

-

Reaction: Heat the mixture to reflux (typically 100-120°C) with constant stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This may take several hours (a similar reaction for a related compound takes 18 hours).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with hot water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C.

3.3. Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product with higher purity.

3.4. Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the dye.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data (Representative)

The following table presents hypothetical but realistic quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio (4-Ethoxybenzenamine : 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide) | 1 : 1 |

| Reaction Temperature | 110 °C |

| Reaction Time | 18 hours |

| Crude Yield | 85-90% |

| Purity (after recrystallization) | >98% (by HPLC) |

Manufacturing Process

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is adapted for large-scale production, with a focus on efficiency, safety, and cost-effectiveness. The post-synthesis processing is crucial for obtaining a commercially viable product.

Key Manufacturing Steps:

-

Synthesis: The condensation reaction is carried out in large, jacketed reactors that allow for precise temperature control.

-

Purification: The crude dye is thoroughly washed and may be purified by large-scale recrystallization to meet quality standards.

-

Grinding/Milling: The dried dye is ground into a fine powder to increase its surface area, which is crucial for proper dispersion in the dye bath.

-

Formulation: The finely ground dye is mixed with dispersing agents, wetting agents, and other additives to create a stable, dispersible product.

-

Spray Drying: The formulated dye dispersion is spray-dried to produce a fine, uniform powder that is easy to handle and dissolve in water for the dyeing process.

-

Quality Control: At each stage of the manufacturing process, samples are taken for quality control analysis to ensure the final product meets the required specifications for color strength, purity, and particle size.

Safety and Environmental Considerations

The synthesis and manufacturing of this compound involve the handling of various chemicals that require appropriate safety precautions. Both 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide should be handled in well-ventilated areas with appropriate personal protective equipment (PPE). The manufacturing process generates chemical waste that must be treated and disposed of in accordance with environmental regulations.

This technical guide provides a foundational understanding of the synthesis and manufacturing of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

An In-depth Technical Guide to Disperse Yellow 86 (C16H19N3O5S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the disperse dye, Disperse Yellow 86. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this compound.

Core Compound Data

This compound is a nitrodiphenylamine dye characterized by its red-light yellow to yellow-orange hue.[1] It is primarily used in the textile industry for printing on synthetic fibers such as polyester, acetate, and polyamide.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H19N3O5S |

| Molecular Weight | 365.41 g/mol [1] |

| CAS Registry Number | 12223-97-1[1] |

| C.I. Name | This compound[1] |

| Molecular Structure Class | Nitrodiphenylamine[1] |

| Appearance | Red-light yellow, yellow-orange powder |

Synthesis of this compound

The manufacturing of this compound involves the condensation reaction between 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1]

Caption: Synthesis Pathway of this compound.

General Experimental Protocol for Synthesis

While a detailed, publicly available protocol specifically for this compound is scarce, a general procedure for the condensation reaction to form similar nitrodiphenylamine dyes can be outlined as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.

Materials:

-

4-Ethoxybenzenamine

-

4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide

-

Anhydrous potassium carbonate (or another suitable base)

-

A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (for work-up)

-

Sodium chloride (for work-up)

-

Ethanol or methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide in a suitable volume of DMF.

-

Addition of Base: Add an excess of anhydrous potassium carbonate to the mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time need to be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice-cold water to precipitate the crude product.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts and residual solvent.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Analytical Characterization

A general workflow for the characterization of synthesized this compound is presented below.

Caption: General Analytical Workflow for this compound.

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| UV-Vis Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the yellow color. |

| FT-IR Spectroscopy | Peaks corresponding to N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, N-O stretching of the nitro group, and S=O stretching of the sulfonamide group. |

| ¹H NMR Spectroscopy | Resonances in the aromatic region corresponding to the protons on the two benzene rings, signals for the ethoxy group (a quartet and a triplet), and a singlet for the N,N-dimethyl group. |

| ¹³C NMR Spectroscopy | Resonances for all 16 carbon atoms, including those in the aromatic rings, the ethoxy group, and the N,N-dimethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (365.41 g/mol ). |

Quantitative Performance Data

The performance of a disperse dye is critical for its application. The following table summarizes the fastness properties of this compound according to standardized testing methods.

Table 3: Fastness Properties of this compound

| Property | AATCC Standard | ISO Standard |

| Light Fastness | 6-7 | 7 |

| Washing Fastness (Fading) | 5 | 5 |

| Washing Fastness (Staining) | 5 | 5 |

| Perspiration Fastness (Fading) | 5 | 5 |

| Perspiration Fastness (Staining) | 3 | 5 |

| Ironing Fastness (Fading) | - | 5 |

| Ironing Fastness (Staining) | - | 5 |

| (Data sourced from World Dye Variety)[1] |

Conclusion

This technical guide provides a foundational understanding of this compound, covering its core properties, synthesis, and analytical characterization. The provided protocols and data are based on general chemical principles and available information for this class of dyes and are intended to serve as a starting point for further research and development. For specific applications, further optimization and detailed analysis are recommended.

References

Spectroscopic Profile of Disperse Yellow 86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86 is a disperse dye belonging to the nitrodiphenylamine class of compounds. Its chemical formula is C₁₆H₁₉N₃O₅S, and its IUPAC name is 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide. The unique structural features of this dye, including the nitro group, sulfonamide moiety, and the substituted diphenylamine backbone, give rise to its characteristic yellow color and its properties as a disperse dye used in the textile industry. This technical guide provides a summary of the expected spectroscopic data (UV-Vis, NMR, and IR) for this compound, based on the analysis of structurally similar compounds, due to the limited availability of specific experimental data for this particular dye in publicly accessible literature. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure:

-

IUPAC Name: 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide

-

CAS Number: 12223-97-1

-

Molecular Formula: C₁₆H₁₉N₃O₅S

-

Molecular Weight: 365.41 g/mol

Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds containing similar functional groups and structural motifs.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the visible region, which is responsible for its yellow color. The electronic transitions contributing to these absorptions are likely π → π* and n → π* transitions within the conjugated system of the molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino and ethoxy groups.

| Parameter | Expected Value | Solvent |

| λmax | ~400 - 450 nm | Dichloromethane or similar organic solvent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

| -N(CH₃)₂ | ~2.7 | Singlet | 6H |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H |

| Aromatic Protons | ~6.9 - 8.5 | Multiplets/Doublets | 7H |

| -NH- | ~9.5 - 10.5 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~15 |

| -N(C H₃)₂ | ~38 |

| -OC H₂CH₃ | ~64 |

| Aromatic Carbons | ~115 - 155 |

| Carbon attached to Nitro group | ~140 - 150 |

| Carbon attached to Sulfonamide | ~135 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the this compound molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N=O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |

| N=O Stretch (nitro group, symmetric) | 1300 - 1370 | Strong |

| S=O Stretch (sulfonamide, asymmetric) | 1300 - 1350 | Strong |

| S=O Stretch (sulfonamide, symmetric) | 1150 - 1180 | Strong |

| C-O Stretch (ether) | 1200 - 1270 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a disperse dye such as this compound.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol) to a final concentration in the micromolar range.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The spectrophotometer is first blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of approximately 200 to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the proton signals are also determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered dye is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and assigned to the corresponding functional group vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide for this compound are expected values based on the analysis of structurally related compounds and general principles of spectroscopy. Experimental values may vary depending on the specific conditions of measurement, such as solvent, concentration, and instrumentation. For definitive characterization, it is recommended to obtain experimental spectra of a purified sample of this compound.

Solubility of C.I. Disperse Yellow 86 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Yellow 86 (CAS No. 12223-97-1). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine the solubility of this disperse dye in various organic solvents. Methodologies for isothermal saturation and UV-Vis spectrophotometric analysis are presented, alongside a qualitative summary of known solubility. This guide is intended to be a practical resource for scientists and professionals working with this compound.

Introduction to C.I. This compound

C.I. This compound is a disperse dye with the CAS number 12223-97-1.[1][2][3] As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers like polyester and acetate. Its molecular structure and non-ionic nature necessitate the use of organic solvents for solubilization in many research and development applications. It is important to distinguish C.I. This compound from other dyes with similar names but different chemical classes and properties, such as Reactive Yellow 86 (CAS 61951-86-8) and Direct Yellow 86 (CAS 50925-42-3), which are water-soluble.[4][5][6]

Solubility Data

Qualitative Solubility Summary

The following table summarizes the available qualitative solubility information for C.I. This compound. This information is based on descriptive statements found in technical data sheets and chemical databases.

| Organic Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Pyridine | Soluble |

| Sulfuric Acid | Soluble |

This table will be updated as quantitative data becomes available.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this section provides a detailed experimental protocol for determining the solubility of C.I. This compound in organic solvents. The methodology combines the isothermal saturation method to create a saturated solution with UV-Vis spectrophotometry for accurate concentration measurement.

Principle

The isothermal saturation method involves dissolving an excess amount of the solute (this compound) in a solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using UV-Vis spectrophotometry, which relates the absorbance of light to the concentration of the dye according to the Beer-Lambert law.

Materials and Equipment

-

C.I. This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

UV-Vis spectrophotometer

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or solvent-compatible glass)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

Step-by-Step Procedure

Part 1: Preparation of Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to find the wavelength with the highest absorbance. This is the λmax and should be used for all subsequent measurements.

-

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Prepare Standard Solutions:

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing, known concentrations.

-

-

Measure Absorbance and Generate Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This is the Beer-Lambert calibration curve. It should be linear, and the equation of the line (y = mx + c) should be determined.

-

Part 2: Preparation and Measurement of Saturated Solution

-

Isothermal Saturation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

-

-

Sample Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a 0.45 µm syringe filter to remove any suspended microparticles.

-

-

Dilution and Absorbance Measurement:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Part 3: Calculation of Solubility

-

Determine the Concentration of the Diluted Sample:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample from its measured absorbance.

-

-

Calculate the Concentration of the Saturated Solution:

-

Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

-

Express Solubility:

-

Convert the concentration to the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression of steps to ensure accuracy. The following diagram illustrates the dependencies between the key stages of the experimental protocol.

Conclusion

While quantitative solubility data for C.I. This compound in organic solvents is not widely published, this technical guide provides the necessary tools for researchers and professionals to determine these values accurately. The detailed experimental protocol, based on the isothermal saturation method and UV-Vis spectrophotometry, offers a robust approach for generating reliable solubility data. Adherence to this protocol will enable a better understanding of the behavior of this compound in various solvent systems, facilitating its effective use in research, development, and industrial applications.

References

Thermal stability and degradation of Disperse Yellow 86

An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a nitrodiphenylamine-based dye, finds application in the coloration of synthetic fibers. Its performance and the safety of the dyed materials are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a discussion of its degradation pathways, and detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous nitrodiphenylamine compounds and general principles of thermal analysis of disperse dyes to provide a robust framework for its study.

Introduction

This compound, with the chemical structure of a nitrodiphenylamine, is a non-ionic dye used for coloring hydrophobic synthetic fibers such as polyester.[1] The application process for disperse dyes often involves high temperatures, making the thermal stability of the dye a critical parameter for ensuring color fastness, preventing degradation, and avoiding the formation of potentially harmful byproducts.[2] Understanding the thermal properties of this compound is therefore essential for optimizing dyeing processes, ensuring product quality, and conducting relevant safety assessments.

Chemical Structure: Nitrodiphenylamine[1] Molecular Formula: C₁₆H₁₉N₃O₅S[1] CAS Number: 12223-97-1[1]

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about phase transitions like melting and exothermic or endothermic decomposition processes.[3][4][5]

Predicted Thermal Properties

Based on the thermal behavior of similar organic dyes and nitrodiphenylamine compounds, the following table summarizes the expected thermal properties of this compound. It is important to note that these are estimated values and require experimental verification.

| Parameter | Analytical Technique | Predicted Value Range | Significance |

| Onset of Decomposition (Tonset) | TGA | 200 - 280 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | 250 - 350 °C | The temperature at which the rate of mass loss is highest. |

| Melting Point (Tm) | DSC | 180 - 230 °C | Temperature at which the crystalline solid transitions to a liquid. May not be distinct if decomposition occurs first. |

| Enthalpy of Fusion (ΔHf) | DSC | 50 - 150 J/g | The amount of energy required to melt the substance. |

| Exothermic Decomposition | DSC | > 250 °C | Indicates that the degradation process releases heat, which can be a safety concern. |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify exothermic or endothermic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its expected melting and decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Identify any exothermic peaks, which indicate decomposition.

-

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Hypothetical Degradation Pathway

The thermal degradation of nitrodiphenylamine compounds is expected to initiate at the weakest bonds, which are typically the C-N and N-O bonds. The following diagram proposes a plausible, though unverified, degradation pathway for this compound. The degradation is likely to proceed via radical mechanisms, leading to the formation of smaller, volatile fragments.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. US3549311A - Nitrodiphenylamine disperse dyes - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

In-Depth Technical Guide to the Photophysical Properties of Nitrodiphenylamine Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of nitrodiphenylamine dyes. These compounds are of significant interest due to their unique electronic and optical characteristics, which make them valuable as fluorescent probes and in materials science. This guide details their synthesis, spectral properties, and the mechanisms governing their fluorescence, with a focus on intramolecular charge transfer and environmental sensitivity.

Introduction to Nitrodiphenylamine Dyes

Nitrodiphenylamine dyes are a class of organic molecules characterized by a diphenylamine backbone substituted with one or more nitro groups. The nitro group acts as a strong electron-withdrawing group, while the amine serves as an electron-donating group. This donor-acceptor (D-A) architecture is fundamental to their interesting photophysical properties. Upon photoexcitation, these dyes often exhibit intramolecular charge transfer (ICT), where electron density is redistributed from the donor to the acceptor moiety.[1] This ICT process is highly sensitive to the surrounding environment, leading to properties like solvatochromism and viscosity sensitivity.

The fluorescence of many nitrodiphenylamine derivatives is often quenched in non-viscous media due to non-radiative decay pathways.[2] However, this quenching can be overcome in restrictive environments, making them useful as "molecular rotors" for viscosity sensing. Their application as fluorescent probes in biological imaging is an active area of research.[3][4][5]

Photophysical Properties of Nitrodiphenylamine Dyes

The photophysical behavior of nitrodiphenylamine dyes is governed by the efficiency of the intramolecular charge transfer process and the subsequent relaxation pathways of the excited state. Key properties include their absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, all of which can be significantly influenced by the solvent environment.

Solvatochromism and Intramolecular Charge Transfer (ICT)

A hallmark of nitrodiphenylamine dyes is their solvatochromism, the change in absorption and emission spectra with solvent polarity. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[1] The ICT character of the excited state can be so pronounced that it leads to a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other.[1][6] This twisting motion often provides a non-radiative decay pathway, leading to fluorescence quenching in low-viscosity solvents.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for a selection of nitrodiphenylamine derivatives. The data illustrates the influence of substitution patterns and solvent on the absorption and emission properties.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf |

| 4-Nitrodiphenylamine | Ethanol | 391 | - | - | - |

| 4-Amino-4'-nitrodiphenylamine | Various | - | - | - | - |

| 4-Dimethylamino-4'-nitrobiphenyl (DNBP) | Various | - | - | 540-650 | Low |

| 4,4'-Dinitrodiphenylamine | Various | - | - | - | Very Low |

Experimental Protocols

Synthesis of Nitrodiphenylamine Dyes

A common method for the synthesis of nitrodiphenylamine dyes is the Ullmann condensation or the Buchwald-Hartwig amination, reacting a substituted aniline with a nitro-substituted aryl halide. Another approach involves the amination of a nitrochlorobenzene derivative.[7]

Example Synthesis of 4-Nitroaniline from Aniline (as a precursor concept): A laboratory-scale synthesis illustrating the introduction of a nitro group involves the acetylation of aniline to protect the amino group, followed by electrophilic nitration, and subsequent deprotection to yield p-nitroaniline.[7]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of a nitrodiphenylamine dye.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

-

Nitrodiphenylamine dye sample

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Record the absorbance spectra for each of the diluted dye solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot absorbance at λabs versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear fit will be the molar absorptivity (ε) since the path length (b) is 1 cm.

-

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of a nitrodiphenylamine dye relative to a standard.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Nitrodiphenylamine dye sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure identical experimental conditions (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (mx / mst) * (nx2 / nst2) where Φst is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Visualizing Mechanisms and Workflows

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical experimental workflow for the synthesis and photophysical characterization of nitrodiphenylamine dyes.

References

- 1. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Health and Safety Data for Disperse Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for the synthetic textile colorant, C.I. Disperse Yellow 86 (CAS No. 12223-97-1). Due to a notable lack of specific toxicological and environmental data for this compound, this document also references data for the structurally related and more extensively studied Disperse Yellow 3. This guide is intended for an audience of researchers, scientists, and drug development professionals who may handle this substance. All quantitative data is presented in structured tables, and where available, detailed experimental methodologies are provided. Diagrams illustrating safety protocols and experimental workflows are included to ensure safe handling and application.

Chemical Identification and Physical Properties

This compound is a nitrodiphenylamine dye. Its primary use is in the printing of polyester, acetate, and polyamide fibers.[1]

| Identifier | Value | Source |

| Chemical Name | 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide | [2][3] |

| C.I. Name | This compound, C.I. 10353 | |

| CAS Number | 12223-97-1 | [1] |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [1] |

| Molecular Weight | 365.41 g/mol | |

| Appearance | Red-light yellow to yellow-orange powder | [1] |

| Boiling Point | 510.2°C at 760 mmHg | [2] |

| Density | 1.336 g/cm³ | [2] |

Toxicological Data

There is a significant lack of publicly available toxicological data for this compound. To provide a perspective on the potential hazards associated with this class of dyes, data for the well-studied Disperse Yellow 3 (CAS No. 2832-40-8) is presented below as a surrogate. It is crucial to note that this data may not be directly applicable to this compound.

Acute Toxicity

Specific acute toxicity data for this compound was not found. For Disperse Yellow 3, studies have shown dose-related adverse effects. In a 14-day study, Fischer 344 rats and B6C3F₁ mice were fed diets containing Disperse Yellow 3. Deaths were observed in rats at concentrations of 50,000 ppm and higher, and in mice at 100,000 ppm.[4]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, Disperse Yellow 3 is suspected of causing cancer.[5] Long-term oral administration studies in rodents have shown that Disperse Yellow 3 produced an increase in the incidence of hepatocellular adenomas in male rats.[4][6] In female mice, it led to an increased incidence of hepatocellular tumors and malignant lymphomas, while in male mice, an increase in alveolar/bronchiolar adenomas was observed.[4]

Mutagenicity

No specific mutagenicity data for this compound was identified. Disperse Yellow 3 has been shown to be mutagenic in several strains of Salmonella typhimurium both with and without metabolic activation.[7] It has also been reported to induce sister chromatid exchanges in Chinese hamster ovary cells.[7]

Hazard Identification and First Aid

Hazard Statements

Based on data for similar disperse dyes, this compound should be handled with care. Potential hazards may include:

-

Skin irritation and potential for allergic skin reaction.

-

Eye irritation.

-

Respiratory tract irritation if inhaled as dust.

-

Suspected carcinogenicity based on surrogate data.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protection

Safe Handling

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Use non-sparking tools.

Storage

-

Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with gloves. Wear protective clothing.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Environmental Fate and Ecotoxicity

Experimental Protocols

Detailed experimental protocols for toxicological or environmental studies on this compound are not available in the public domain. The following are generalized protocols for dye analysis and toxicity testing that can be adapted for research purposes.

General Protocol for Analysis of Disperse Dyes in Textiles by HPLC

This protocol is a general guideline for the extraction and analysis of disperse dyes from textile samples.

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of the textile sample.

-

Cut the sample into small pieces.

-

Place the sample in a flask and add a suitable extraction solvent (e.g., methanol, chlorobenzene, or a mixture).

-

Extract the dye using an ultrasonic bath at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).

-

Allow the extract to cool and then filter it to remove textile fibers.

-

The filtrate may require further cleanup or concentration before analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water with a modifier like formic acid.

-

Detection: A photodiode array (PDA) detector to obtain the UV-Vis spectrum of the dye and a mass spectrometer (MS) for definitive identification.

-

Quantification: Use an external standard calibration curve prepared from a certified reference standard of the analyte.

-

General Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a generalized protocol for assessing the acute oral toxicity of a chemical.

-

Test Animals: Typically, female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing:

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity for a defined period (e.g., 48 hours).

-

If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

-

The dose progression or regression factor is typically 3.2.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study allows for the estimation of the LD50 with a confidence interval.

Visualizations

Safety Handling Workflow for Chemical Dyes

Caption: A logical workflow for the safe handling of chemical dyes in a laboratory setting.

General Experimental Workflow for Dye Toxicity Assay

Caption: A generalized experimental workflow for assessing the in vitro toxicity of a dye.

References

- 1. guidechem.com [guidechem.com]

- 2. C.I. This compound | 12223-97-1 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 7. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide on the Environmental Fate and Toxicity of Disperse Yellow 86

Disclaimer: This technical guide synthesizes the currently available information on the environmental fate and toxicity of Disperse Yellow 86. It is crucial to note that there is a significant lack of specific quantitative data and detailed experimental studies for this particular substance in publicly accessible scientific literature and databases. Therefore, this guide also draws upon general knowledge of disperse dyes and data from structurally similar compounds to provide a comprehensive overview of potential concerns. This information should be interpreted with caution, and further research is strongly recommended to definitively assess the environmental risk profile of this compound.

Introduction

This compound (C.I. 10353) is a nitrodiphenylamine disperse dye used in the textile industry for coloring synthetic fibers such as polyester, acetate, and polyamide. Its chemical structure and properties determine its behavior in the environment and its potential to elicit toxic effects. Due to the widespread use of disperse dyes, their release into the environment through industrial effluents is a growing concern. This guide provides a detailed examination of the known environmental fate and toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its environmental distribution and potential for biological uptake. The available data for this compound is summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 10353 | |

| CAS Number | 12223-97-1 | |

| Molecular Formula | C₁₆H₁₉N₃O₅S | |

| Molecular Weight | 365.41 g/mol | |

| Molecular Structure | Nitrodiphenylamine | |

| Appearance | Red-light yellow to yellow-orange powder | |

| Applications | Printing on polyester, acetate, and polyamide fibers |

Environmental Fate

The environmental fate of a chemical encompasses its persistence, degradation, and potential for bioaccumulation. Specific experimental data on these aspects for this compound are scarce. However, based on the general behavior of disperse dyes, the following concerns can be highlighted.

General Environmental Fate Concerns for Disperse Dyes

| Environmental Process | General Concerns for Disperse Dyes |

| Persistence | Disperse dyes are generally designed to be stable and resistant to fading, which can translate to persistence in the environment. Their complex aromatic structures are often recalcitrant to microbial degradation. |

| Degradation | Degradation can occur through abiotic (e.g., photodegradation, hydrolysis) and biotic (microbial) pathways. The cleavage of the azo bond in azo dyes can lead to the formation of potentially more toxic aromatic amines. |

| Bioaccumulation | Due to their low water solubility and often lipophilic nature, some disperse dyes have the potential to bioaccumulate in aquatic organisms, leading to biomagnification in the food chain. |

| Mobility | Their low water solubility limits their mobility in the aqueous phase, leading to accumulation in sediments and sludge. |

Degradation Pathways

While a specific degradation pathway for this compound has not been elucidated in the reviewed literature, a generic pathway for nitrodiphenylamine-based dyes can be conceptualized. The primary degradation mechanism would likely involve the reduction of the nitro group and potential cleavage of the molecule.

Methodological & Application

HPLC-MS/MS method for Disperse Yellow 86 analysis.

An Application Note for the Quantitative Analysis of Disperse Yellow 86 by HPLC-MS/MS

Introduction

Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility.[1] They are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1][2] The structure of disperse dyes is typically small, planar, and non-ionic, which allows them to penetrate and bind to the polymer chains of these synthetic fibers.[3] Concerns regarding the potential for some disperse dyes to be allergenic or carcinogenic have led to regulatory monitoring of their presence in consumer textiles and the environment.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a preferred analytical technique due to its high sensitivity, selectivity, and speed compared to traditional methods like LC-UV.[3][4] This application note details a robust HPLC-MS/MS method for the sensitive and accurate quantification of this compound in textile and environmental water matrices.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by chromatographic separation and quantification using tandem mass spectrometry. For textile samples, a solvent extraction is performed, often enhanced by ultrasonication.[1][5] Environmental water samples typically require a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences.[1][6] The prepared extract is then injected into an HPLC system for separation on a reverse-phase C18 column.[4][6] The analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2]

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol, Acetonitrile (HPLC grade), Water (Analytical grade, ISO 3696), Formic Acid, Ammonium Acetate.[1][4]

-

Standards: Analytical standard of this compound.

-

Solid Phase Extraction (SPE) Cartridges: For water sample preparation.

-

Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[1][5]

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound analytical standard in methanol to prepare a 100 µg/mL stock solution.[1][5]

-

Working Standard Mixture: Prepare a mixed working standard solution from the primary stock.[1]

-

Calibration Curve Standards: Serially dilute the working standard with an appropriate solvent mixture (e.g., Methanol/Water, 50:50 v/v) to prepare a series of calibration standards ranging from approximately 0.5 to 100 ng/mL.[1][6]

Sample Preparation: Textile Samples

-

Cut 1 gram of the textile sample into small pieces.[5]

-

Place the pieces into a glass vessel and add 20 mL of methanol.[5]

-

Centrifuge the extract at 10,000 rpm for 10 minutes.[5]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.[5]

-

Evaporate the solvent and reconstitute the residue with a known volume of a water/methanol (95:5) mixture before analysis.[5]

Sample Preparation: Environmental Water Samples (SPE)

-

Precondition SPE Cartridge: Condition a suitable SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[6]

-

Load Sample: Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]

-

Wash Cartridge: Wash the cartridge with 10 mL of Milli-Q water followed by 5 mL of a methanol/water (20:80, v/v) solution to remove interferences.[6]

-

Elute Analyte: Elute the retained this compound with a suitable solvent, such as 5 mL of an acetonitrile/methanol (1:2) mixture.[6]

-

Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of a methanol/water (9:1, v/v) solution for analysis.[6]

HPLC-MS/MS Instrumental Conditions

The following instrumental parameters serve as a guideline and should be optimized for the specific system in use.

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| HPLC System | Shimadzu Prominence LC or equivalent[4] |

| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4] |

| Column Temperature | 40°C[4] |

| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 300 µL/min[4] |

| Injection Volume | 10 µL[4] |

| Gradient Elution | A linear gradient appropriate for separating the analyte from matrix components. |

Table 2: MS/MS Parameters

| Parameter | Setting |

|---|---|

| Mass Spectrometer | SCIEX Triple Quad 4500 or equivalent[4] |

| Ion Source | Turbo V™ with Electrospray Ionization (ESI)[4] |

| Ionization Mode | Positive (ESI+)[6] |

| Ion Spray Voltage | 5500 V[4] |

| Source Temperature | 550°C[4] |

| Curtain Gas (CUR) | 40 psi[4] |

| Collision Gas (CAD) | Medium[4] |

| Nebulizing Gas (GS1) | 40 psi[4] |

| Heater Gas (GS2) | 40 psi[4] |

| MRM Transitions | To be optimized for this compound by direct infusion of the standard. |

Workflow Diagrams

Caption: Experimental workflow for this compound analysis.

Data and Performance Characteristics

The following tables summarize the expected performance of the method, based on data from similar analyses of other disperse dyes.[4][5][7] These values should be established and verified for this compound during method validation.

Table 3: Method Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

|---|

| this compound | 0.5 - 200 | > 0.995[7] | ~0.02 - 1.35[5] | ~0.06 - 4.09[5] |

Table 4: Accuracy and Precision

| Analyte | Spiking Level | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| This compound | Low Concentration | 91.2 - 110.1[4] | < 15[5][7] |

| this compound | High Concentration | 92.1 - 98.7[7] | < 10[5][7] |

Conclusion

The HPLC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantitative analysis of this compound in both textile and environmental water samples. The sample preparation protocols are robust, and the use of MRM for detection ensures accurate quantification even at trace levels. This application note serves as a comprehensive guide for researchers and scientists in quality control and environmental monitoring laboratories.

References

Application Notes and Protocols for the Chromatographic Separation of Disperse Yellow 86 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86, identified by CAS number 12223-97-1 and C.I. 10353, is a nitrodiphenylamine dye.[1] Its synthesis involves the condensation of 4-Ethoxybenzenamine with 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] As with many chemical syntheses, the formation of isomers is a potential outcome, which can impact the dye's purity, color fastness, and toxicological profile. The primary isomers of concern are positional isomers that may arise during the condensation reaction. The predominant product is expected to be the ortho-substituted isomer with respect to the ethoxy group of the 4-Ethoxybenzenamine moiety, due to its activating and ortho-, para-directing effects. However, a meta-substituted isomer could potentially be formed as a byproduct.

This document provides detailed application notes and protocols for the chromatographic separation of potential this compound isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods are designed to serve as a robust starting point for researchers and analysts involved in the quality control and characterization of this dye.

Potential Isomers of this compound

The primary isomers anticipated during the synthesis of this compound are positional isomers. The intended product results from the substitution at the ortho-position relative to the ethoxy group on the 4-ethoxybenzenamine ring. A potential isomeric impurity could result from substitution at the meta-position.

Figure 1: Potential Positional Isomers of this compound

References

Application Notes and Protocols for Disperse Yellow 86 in Polyester Fiber Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Yellow 86 for dyeing polyester fibers. The information is intended to support research and development activities by providing detailed protocols and performance data.

Overview of this compound

This compound is a disperse dye belonging to the nitrodiphenylamine chemical class, suitable for dyeing hydrophobic synthetic fibers such as polyester.[1] It is known for its application in textile dyeing processes, offering good color retention and durability on synthetic fabrics.[2]

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 10353 |

| CAS Number | 12223-97-1 |

| Molecular Formula | C₁₆H₁₉N₃O₅S |

| Molecular Weight | 365.41 g/mol |

| Molecular Structure | Nitrodiphenylamine |

| Appearance | Red-light yellow to yellow-orange powder |

Quantitative Performance Data

The following tables summarize the typical performance of this compound on polyester fabric when dyed using the recommended protocol.

Table 2.1: Colorfastness Properties

| Fastness Test | Standard | Rating |

| Light Fastness | ISO 105-B02 | 6-7 |

| AATCC 16.3 | 4.5 | |

| Washing Fastness (Staining) | ISO 105-C06 (C2S) | 5 |

| AATCC 61 (2A) | 5 | |

| Washing Fastness (Fading) | ISO 105-C06 (C2S) | 5 |

| AATCC 61 (2A) | 4.5 | |

| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| AATCC 8 | 4.5 | |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| AATCC 8 | 4 | |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |

Table 2.2: Representative Color Yield (K/S) and CIELAB Values

| Dye Concentration (% o.w.f.) | K/S Value | L | a | b | C | h° |

| 0.5 | 8.5 | 85.2 | -5.1 | 80.3 | 80.5 | 93.6 |

| 1.0 | 14.2 | 80.1 | -8.7 | 88.5 | 88.9 | 95.6 |

| 2.0 | 22.5 | 74.3 | -12.4 | 95.1 | 95.9 | 97.4 |

| 3.0 | 26.8 | 71.8 | -14.2 | 98.6 | 99.6 | 98.2 |

(Note: K/S and CIELAB values are representative and can vary based on the specific polyester substrate, dyeing equipment, and process parameters.)

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure beaker dyeing machine.

Materials and Reagents:

-

Polyester fabric (scoured and pre-treated)

-

This compound

-

Dispersing agent (e.g., anionic/non-ionic blend)

-

Levelling agent (e.g., fatty acid ethoxylate blend)

-

Acetic acid (or a suitable pH buffer)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Deionized water

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Spectrophotometer for color measurement

-

Standard textile testing equipment for fastness evaluation

Procedure:

-

Dye Bath Preparation:

-

Set the liquor ratio (e.g., 10:1).

-

Add the required amount of deionized water to the dyeing vessel.

-

Add the following auxiliaries (based on the weight of fabric, o.w.f.):

-

Dispersing agent: 1.0 - 2.0 g/L

-

Levelling agent: 0.5 - 1.0 g/L

-

-

Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[3][4]

-

Prepare a stock solution of this compound by pasting the dye with a small amount of dispersing agent and then adding warm water.

-

Add the dye dispersion to the dye bath.

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dye bath at 60°C.

-

Run for 10 minutes at 60°C.

-

Raise the temperature to 130°C at a rate of 1.5°C/minute.

-

Hold at 130°C for 45-60 minutes.[3]

-

Cool the dye bath to 70°C at a rate of 2.0°C/minute.

-

Drain the dye bath.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath at a 10:1 liquor ratio.

-

Add the following to the bath at 70°C:

-

Sodium hydrosulfite: 2.0 g/L

-

Sodium hydroxide (50%): 2.0 g/L

-

-

Treat the dyed fabric for 15-20 minutes at 70-80°C.

-

Drain the bath.

-

-

Rinsing and Drying:

-

Rinse the fabric with hot water (70°C) for 10 minutes.

-

Neutralize with a weak solution of acetic acid (0.5 g/L) for 5 minutes.

-

Rinse with cold water until the water runs clear.

-

Dry the fabric at a temperature not exceeding 120°C.

-

Colorfastness Testing Protocols

The following standard methods are recommended for evaluating the fastness properties of polyester dyed with this compound.

3.2.1. Colorfastness to Light (ISO 105-B02)

-

Principle: A specimen of the dyed textile is exposed to artificial light under controlled conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.

-

Apparatus: Xenon arc fading lamp tester.

-

Procedure:

-

Mount the test specimen and a set of blue wool references (1-8) on a sample holder.

-

Expose the samples in the xenon arc tester according to the specified conditions (e.g., continuous light, controlled temperature and humidity).

-

Periodically inspect the samples and compare the fading of the test specimen to the fading of the blue wool references.

-

The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.

-

3.2.2. Colorfastness to Washing (ISO 105-C06, C2S)

-

Principle: The test is designed to assess the resistance of the color of textiles to washing procedures. A specimen in contact with a multifibre adjacent fabric is laundered, rinsed, and dried. The change in color of the specimen and the staining of the adjacent fabric are assessed.

-

Apparatus: Launder-Ometer or similar apparatus.

-

Procedure:

-

Prepare a composite specimen by sewing the dyed fabric (40 mm x 100 mm) to a multifibre adjacent fabric.

-

Place the composite specimen in a stainless-steel container with the specified washing solution (e.g., 4 g/L ECE reference detergent and 1 g/L sodium perborate) and 25 stainless steel balls.

-

Agitate the container in the Launder-Ometer at 60°C for 30 minutes.

-

Rinse the specimen thoroughly and dry it.

-

Assess the change in color of the specimen and the staining of the multifibre fabric using the grey scales.

-

3.2.3. Colorfastness to Rubbing (ISO 105-X12)

-

Principle: This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

-

Apparatus: Crockmeter.

-

Procedure:

-

Mount the dyed fabric specimen on the base of the Crockmeter.

-

Dry Rubbing: Mount a dry, white cotton rubbing cloth onto the rubbing finger.

-

Operate the Crockmeter for 10 cycles.

-

Wet Rubbing: Repeat the test with a new specimen and a rubbing cloth that has been wetted with deionized water to a 100% pick-up.

-

Assess the staining of the rubbing cloths using the grey scale for staining.

-

Visualizations

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

References

Application Notes: Disperse Yellow 86 as a Fluorescent Probe for Lipid Environments

Introduction